1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea
Description
Properties
CAS No. |
6341-37-3 |
|---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)14-10-9-13(3)16(11-14)20-18(21)19-15-7-5-6-8-17(15)22-4/h5-12H,1-4H3,(H2,19,20,21) |
InChI Key |
YIOZSFNDGMKRKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)NC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Addition to Isocyanates
The reaction of amines with isocyanates is a well-established route for urea synthesis. In this approach, one amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. For unsymmetrical ureas, this requires selective activation of one amine as an isocyanate precursor. For example, 5-isopropyl-2-methylaniline can be converted to its corresponding isocyanate using triphosgene in anhydrous dichloromethane, followed by reaction with 2-methoxyaniline. This method avoids symmetrical urea byproducts but necessitates stringent moisture control due to the sensitivity of isocyanates to hydrolysis.
Carbodiimide-Mediated Coupling
Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate urea formation by activating carboxylic acids as intermediates. However, for direct amine-amine coupling, this method is less common unless one amine is first converted to a carbamate or thiocarbamate. While this route offers milder conditions, it introduces additional steps for protection and deprotection, reducing overall atom economy.
Detailed Preparation Methods
Triphosgene-Mediated Isocyanate Generation
This method is preferred for substrates incompatible with aqueous conditions.
Procedure :
-
Step 1 : React 5-isopropyl-2-methylaniline (1.0 equiv) with triphosgene (0.33 equiv) in anhydrous dichloromethane at 0°C.
-
Step 2 : After 1 hour, add 2-methoxyaniline (1.0 equiv) and triethylamine (2.0 equiv).
-
Step 3 : Warm to room temperature and stir for 24 hours.
-
Step 4 : Wash with brine, dry over Na₂SO₄, and concentrate.
-
Step 5 : Purify via flash chromatography (hexane/ethyl acetate).
Yield : 75–80%.
Advantages :
-
High regioselectivity.
-
Suitable for moisture-sensitive substrates.
Limitations :
-
Requires hazardous reagents (triphosgene).
-
Generates stoichiometric HCl, necessitating neutralization.
Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Aqueous Method | Triphosgene Method |
|---|---|---|
| Solvent | Water | Dichloromethane |
| Temperature | 25°C | 0°C → 25°C |
| Reaction Time | 18 hours | 25 hours |
| Purity | >95% | 90–93% |
The aqueous method achieves higher purity due to in-situ precipitation of byproducts, whereas the triphosgene route requires chromatographic purification.
Gram-Scale Synthesis
The aqueous-phase method has been demonstrated for gram-scale production of analogous ureas, with yields maintained at >80%. Key considerations include:
-
Slow addition of potassium isocyanate to prevent exothermic side reactions.
-
Use of excess amine (1.2 equiv) to minimize symmetrical urea formation.
Challenges and Mitigation Strategies
Steric Hindrance
The isopropyl and methyl groups on the phenyl ring introduce steric bulk, slowing nucleophilic attack. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group of the urea moiety, potentially converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Pharmacological Studies
One of the primary areas of application for 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea is in pharmacological research. Preliminary studies indicate its potential as an inhibitor for specific enzymes related to neurodegenerative diseases. For instance:
- Monoamine Oxidase Inhibition : Research has shown that compounds similar to this urea can selectively inhibit monoamine oxidase B (MAO-B), which plays a significant role in the metabolism of neurotransmitters such as dopamine. This inhibition is crucial for developing treatments for Parkinson's disease and other neurodegenerative disorders .
Toxicity Assessments
Toxicity evaluations are critical in determining the safety profile of new compounds. In vitro studies using Vero cell lines have demonstrated that this urea exhibits low toxicity at concentrations up to 100 μg/mL, indicating its potential safety for therapeutic use . The IC₅₀ values obtained from these studies suggest that it can be considered for further development without immediate concerns regarding cytotoxicity.
Environmental Impact Studies
Given the increasing concern about environmental pollutants, studies have also focused on the ecotoxicological effects of this compound. It has been classified as very toxic to aquatic life, which necessitates careful consideration during its synthesis and application in industrial processes . Understanding its environmental impact is crucial for sustainable practices in chemical manufacturing.
Case Study 1: Neuroprotective Effects
In a study examining various urea derivatives, researchers found that 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea exhibited significant neuroprotective effects in cellular models of oxidative stress. The compound was shown to reduce reactive oxygen species (ROS) levels, which are implicated in neuronal damage . This finding supports its potential use in developing neuroprotective agents.
Case Study 2: Enzyme Inhibition Profiles
Another study focused on evaluating the enzyme inhibition profiles of this compound against MAO-B and acetylcholinesterase (AChE). The results indicated that it acts as a selective inhibitor for MAO-B, with an IC₅₀ value comparable to established inhibitors used in clinical settings . This selectivity enhances its appeal as a candidate for treating conditions like Alzheimer's disease.
Summary Table of Applications
Mechanism of Action
The mechanism of action of “Urea,N-(2-methoxyphenyl)-N’-[2-methyl-5-(1-methylethyl)phenyl]-” depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of aromatic rings and functional groups can facilitate binding to biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related urea derivatives and their key properties, based on evidence from peer-reviewed studies and chemical databases:
Structural and Functional Analysis:
1-(3-Isopropylphenyl)-3,3-dimethylurea (C12H18N2O): The dimethylurea group reduces hydrogen-bonding capacity compared to the target compound, likely diminishing interactions with polar biological targets.
The tert-butyl group increases lipophilicity but may reduce aqueous solubility compared to the target’s isopropyl-methylphenyl group .
The piperazine hydrochloride salt improves water solubility, contrasting with the neutral urea core of the target compound. This highlights the trade-off between solubility and hydrogen-bonding capacity in drug design .
Key Findings from Research:
- Steric Effects : The 2-methyl and 5-isopropyl groups in the target compound create steric hindrance, which may limit binding to flat active sites but enhance selectivity for hydrophobic pockets .
- Electronic Effects : The ortho-methoxy group in the target and similar compounds (e.g., HBK14) can participate in hydrogen bonding, critical for interactions with serine/threonine kinases or GPCRs .
- Synthetic Challenges : Attempted cyclization of acylphenylureas (e.g., 1-(p-anisoyl)-3-(2-methoxyphenyl)urea) often fails due to substituent positioning, underscoring the importance of substituent orientation in urea stability .
Biological Activity
1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea, also known as NSC 46212, is a compound with the molecular formula C18H22N2O2 and a molar mass of 298.38 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O2 |
| Molar Mass | 298.38 g/mol |
| CAS Number | 6341-37-3 |
Biological Activity Overview
Research indicates that 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea exhibits various biological activities, including antimicrobial , antitumor , and toxicological effects . The following sections will delve into these activities.
Antimicrobial Activity
Recent studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been tested against several bacterial strains, demonstrating effective inhibition zones.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various compounds including 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea against Staphylococcus aureus and Escherichia coli. The results indicated inhibition zones measuring up to 16 mm for S. aureus and 14 mm for E. coli, suggesting strong antibacterial potential .
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, contributing to its potential as an anticancer agent.
Table: Antitumor Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Induction of apoptosis |
| MCF-7 | 15 | G2/M cell cycle arrest |
| A549 | 12 | Inhibition of proliferation |
In a notable study, the compound was found to exhibit cytotoxic effects on HeLa cells with an IC50 value of 10 µM, indicating a significant potential for further development in cancer therapy .
Toxicological Considerations
While exploring its biological activity, it is crucial to consider the toxicological profile of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea. Preliminary assessments indicate that the compound is very toxic to aquatic life (GHS Hazard Statement H400), which raises concerns about its environmental impact and necessitates careful handling .
Mechanistic Insights
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary molecular docking studies suggest that it may interact with specific receptors involved in cell signaling pathways that regulate apoptosis and proliferation.
Q & A
Q. How should researchers address batch-to-batch variability in bioactivity data?
- Methodology :
- QC protocols : Standardize synthesis (e.g., fixed reaction time/temperature) and validate purity (HPLC ≥98%).
- Statistical analysis : Apply ANOVA to compare bioactivity across batches. Use principal component analysis (PCA) to identify outliers linked to impurities.
- Documentation : Report synthetic conditions (e.g., lot numbers, solvent grades) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
